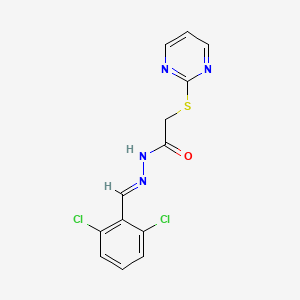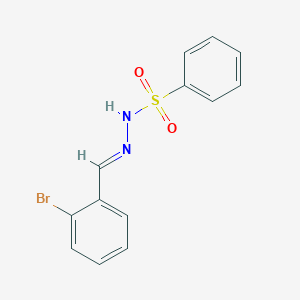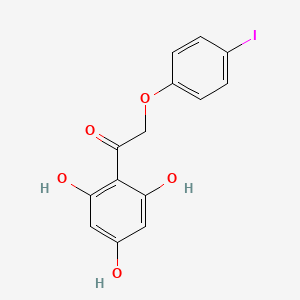![molecular formula C16H16ClN3O3 B5557884 5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)
5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a benzodioxin ring, an acetyl group, and an imidazo[4,5-c]pyridine ring . These types of compounds are often studied for their potential biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as IR, 1H NMR, 13C NMR, and EI-MS spectroscopy are often used to determine the structure of similar compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined by its specific structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Wissenschaftliche Forschungsanwendungen
Multidentate N-heterocyclic Biscarbene and Its Silver(I) Complex Derivative
Research involving compounds like 1,1′-(Pyridine-2,6-diyl)bis(3-benzyl-2,3-dihydro-1H-imidazol-2-ylidene) has shown the development of new polydentate N-heterocyclic biscarbene, which, upon reaction with silver(I) triflate, yields a complex derivative. This kind of study highlights the potential of such compounds in the development of new materials with significant chemical properties, including catalytic activities (Caballero et al., 2001).
Synthesis and Molecular Docking
Another research direction involves the synthesis of novel pyridine and fused pyridine derivatives for molecular docking studies. These compounds have shown potential for binding to target proteins with moderate to good energies, indicating their potential in drug design and development for various therapeutic areas (Flefel et al., 2018).
Fluorescent Carbon-substituted Cytokinin Analogues
The creation of fluorescent carbon-substituted cytokinin analogues, such as 7-Phenylethynylimidazo[4,5-b]pyridine and its riboside, demonstrates the application of these compounds in studying the localization and transport of cytokinins in plant cells or tissues. This research is crucial for understanding plant growth and development at the molecular level (Nishikawa et al., 2000).
Antisecretory and Cytoprotective Antiulcer Agents
Investigations into imidazo[1,2-a]pyridines substituted at the 3-position for their potential as antisecretory and cytoprotective antiulcer agents underline the therapeutic application of such compounds in gastrointestinal health. Though the specific compound was not part of these studies, the research methodology and the focus on novel chemical structures for health applications are relevant (Starrett et al., 1989).
Imidazo[1,5-a]pyridine-Based Fluorescent Probes
The use of imidazo[1,5-a]pyridine-based fluorophores as cell membrane probes illustrates the application of these compounds in studying membrane dynamics, hydration, and fluidity. Such research is vital for monitoring cellular health and exploring biochemical pathways (Renno et al., 2022).
Eigenschaften
IUPAC Name |
2-(6-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)-1-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c17-11-7-15-14(22-3-4-23-15)5-10(11)6-16(21)20-2-1-12-13(8-20)19-9-18-12/h5,7,9H,1-4,6,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXBFLYOUHHPKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=CN2)C(=O)CC3=CC4=C(C=C3Cl)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-[(diethylamino)carbonyl]phenyl}-2-fluorobenzamide](/img/structure/B5557802.png)

![diethyl 3,3'-(1,5-dimethyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3,7-diyl)bis(3-oxopropanoate)](/img/structure/B5557820.png)
![4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5557822.png)

![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)
![4-[3-(benzylthio)propanoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5557841.png)
![4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B5557846.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)
![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)
![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)